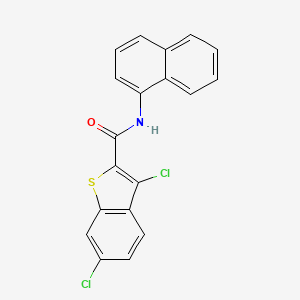

3,6-dichloro-N-(naphthalen-1-yl)-1-benzothiophene-2-carboxamide

Description

3,6-Dichloro-N-(naphthalen-1-yl)-1-benzothiophene-2-carboxamide is a benzothiophene derivative characterized by a dichlorinated aromatic core (positions 3 and 6) and a naphthalen-1-yl carboxamide substituent. This compound is listed as a rare chemical for early-stage research, often utilized in structural and synthetic studies . The benzothiophene scaffold is known for its planar, electron-rich structure, which facilitates π-π stacking interactions in biological systems. The naphthyl group introduces steric bulk and may contribute to hydrophobic interactions in target binding.

Properties

Molecular Formula |

C19H11Cl2NOS |

|---|---|

Molecular Weight |

372.3 g/mol |

IUPAC Name |

3,6-dichloro-N-naphthalen-1-yl-1-benzothiophene-2-carboxamide |

InChI |

InChI=1S/C19H11Cl2NOS/c20-12-8-9-14-16(10-12)24-18(17(14)21)19(23)22-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,(H,22,23) |

InChI Key |

WHARFQYXNVUTTR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3,6-dichloro-N-(naphthalen-1-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor.

Naphthyl Group Introduction: The naphthyl group can be introduced through a nucleophilic substitution reaction using naphthylamine.

Carboxamide Formation: The final step involves the formation of the carboxamide group through an amide coupling reaction using appropriate reagents like carbodiimides.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

3,6-dichloro-N-(naphthalen-1-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The chlorine atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

Coupling Reactions: The carboxamide group can undergo coupling reactions with various electrophiles, leading to the formation of new amide derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anti-inflammatory Activity

One of the primary applications of 3,6-dichloro-N-(naphthalen-1-yl)-1-benzothiophene-2-carboxamide is its role as a cyclooxygenase (COX) inhibitor. The compound exhibits promising anti-inflammatory properties by inhibiting the COX-2 enzyme, which is primarily involved in the inflammatory response. This makes it a candidate for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer gastrointestinal side effects compared to traditional NSAIDs that also inhibit COX-1.

Case Study : In preclinical studies, compounds similar to this compound were tested for their efficacy in reducing inflammation in animal models. These studies demonstrated significant reductions in inflammatory markers and improved survival rates in treated groups compared to controls .

Antimalarial Activity

Research has indicated that this compound may also serve as an effective treatment for malaria. It acts as an inhibitor of Plasmodium falciparum enoyl-acyl carrier protein reductase (PfENR), a key enzyme in the fatty acid biosynthesis pathway of the malaria parasite. The inhibition of PfENR disrupts the parasite's lifecycle, particularly during the liver stage and blood stage.

Experimental Findings : In vitro studies have shown that derivatives of benzothiophene carboxamide compounds, including this compound, exhibited IC50 values indicating potent antimalarial activity. For instance, compounds were tested against synchronized cultures of P. falciparum, resulting in significant growth inhibition at low concentrations .

Summary of Research Findings

Mechanism of Action

The mechanism of action of 3,6-dichloro-N-(naphthalen-1-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Amide Modifications : Bulky substituents (e.g., naphthyl) enhance steric hindrance, which may limit off-target interactions but reduce bioavailability.

- Electron-Withdrawing Groups: Nitro (NO₂) and trifluoromethyl (CF₃) groups increase reactivity and metabolic stability, respectively .

Smoothened (Smo) Receptor Agonists

Antimicrobial Agents

Antiviral Potential

Carboxamide Formation

Purification Challenges

- Dichloro-naphthyl derivatives often require column chromatography (e.g., n-hexane/chloroform gradients) for purification, whereas trifluoromethylphenyl analogs crystallize readily .

Research Findings and Implications

- Structural Insights : X-ray crystallography (using SHELX software, ) reveals that the naphthyl group in the target compound adopts a planar conformation, optimizing hydrophobic binding pockets .

- Biological Gaps : While antimicrobial and antiviral activities are inferred from structural analogs, empirical data for the target compound are lacking.

- Optimization Strategies : Hybridizing the dichloro-naphthyl scaffold with polar groups (e.g., methoxy in ) could balance lipophilicity and solubility .

Biological Activity

3,6-Dichloro-N-(naphthalen-1-yl)-1-benzothiophene-2-carboxamide is a synthetic compound belonging to the class of benzothiophene derivatives. This compound has garnered attention due to its potential biological activities, including antitumor , anti-inflammatory , and antimicrobial properties. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 372.3 g/mol. The structure features a benzothiophene core with dichloro substituents at the 3 and 6 positions and a naphthyl group, which may enhance its biological activity compared to other derivatives.

Antitumor Activity

Research indicates that benzothiophene derivatives exhibit significant antitumor activity. For instance, similar compounds have shown efficacy against various cancer cell lines, including Caco-2 (colorectal cancer) and A549 (lung cancer) cells. In vitro studies suggest that this compound may inhibit cell proliferation through interactions with specific molecular targets involved in cell cycle regulation and apoptosis.

Table 1: Antitumor Activity against Cancer Cell Lines

| Compound Name | Cell Line | Viability (%) | IC50 (µM) |

|---|---|---|---|

| This compound | Caco-2 | 39.8% | Not specified |

| 3,6-Dichloro-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide | A549 | 31.9% | Not specified |

These preliminary findings suggest a promising avenue for further investigation into the compound's mechanism of action.

Anti-inflammatory Activity

Molecular docking studies have indicated that compounds similar to this compound may interact effectively with cyclooxygenase (COX) enzymes, which are crucial in mediating inflammatory responses. The presence of chloro groups in the structure could enhance its binding affinity to these enzymes.

Case Study: COX Inhibition

A study evaluating various benzothiophene derivatives found that those with similar structural features demonstrated significant inhibition of COX activity, suggesting potential for therapeutic use in inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of this compound have been highlighted in several studies. For example, derivatives containing naphthyl substitutions exhibited enhanced activity against Staphylococcus aureus and Enterococcus faecium.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 2 µg/mL |

| Other Derivatives | E. faecium | >64 µg/mL |

This antimicrobial efficacy suggests that the compound could be a candidate for further development as an antibiotic agent.

The proposed mechanisms by which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Targeting enzymes involved in inflammation and cancer progression.

- DNA Intercalation : Potential interactions with DNA or RNA that could disrupt cellular replication processes.

- Modulation of Signaling Pathways : Influencing pathways related to cell survival and apoptosis.

Q & A

Q. What are the preferred synthetic routes for 3,6-dichloro-N-(naphthalen-1-yl)-1-benzothiophene-2-carboxamide, and how can reaction efficiency be optimized?

Methodological Answer:

- Key Steps :

- Core Benzothiophene Synthesis : Start with a benzothiophene scaffold. Chlorination at positions 3 and 6 can be achieved using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under controlled conditions .

- Carboxamide Formation : React the chlorinated benzothiophene-2-carbonyl chloride with naphthalen-1-amine in anhydrous DMF or THF, using a coupling agent like EDCI/HOBt to enhance yield .

- Optimization :

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

-

Analytical Techniques :

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

Methodological Answer :

- Solubility : Test in polar (DMSO, methanol) and non-polar (chloroform) solvents using UV-Vis spectroscopy or gravimetric analysis .

- Stability :

- Conduct accelerated degradation studies (e.g., heat, light, pH variations) with HPLC monitoring .

- Use mass spectrometry (MS) to identify decomposition byproducts .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate its biological activity?

Methodological Answer :

- In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays or SPR for binding affinity .

- Computational SAR : Perform molecular docking (AutoDock, Schrödinger) to prioritize analogs for synthesis .

- Data Interpretation : Use multivariate analysis to correlate substituent effects (e.g., Cl position) with activity .

Q. How should researchers address contradictory data in published studies on this compound’s reactivity?

Methodological Answer :

- Cross-Validation : Replicate experiments under standardized conditions (e.g., inert atmosphere, purity >98%).

- Advanced Analytics :

- Combine LC-MS/NMR to verify reaction intermediates .

- Apply statistical tools (e.g., PCA) to identify outliers in datasets .

Q. What methodologies are suitable for studying its reaction mechanisms in catalytic systems?

Methodological Answer :

Q. How can biological targets of this compound be identified in complex systems?

Methodological Answer :

- Affinity-Based Profiling :

- Use photoaffinity labeling with a biotinylated analog for pull-down assays .

- Validate targets via CRISPR-Cas9 knockout or siRNA silencing .

- Thermal Proteome Profiling (TPP) : Monitor protein thermal shifts in cell lysates .

Q. What advanced analytical methods can resolve challenges in quantifying trace impurities?

Methodological Answer :

Q. How can environmental fate studies be designed to assess its degradation pathways?

Methodological Answer :

- Experimental Setup :

- Computational Tools :

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.